1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid
Description
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid (CAS: 214263-03-3) is a halogenated cyclopentane derivative with the molecular formula C₁₂H₁₂ClFO₂ and a calculated molecular weight of 242.67 g/mol . The compound features a cyclopentane ring substituted with a carboxylic acid group and a 2-chloro-6-fluorophenyl moiety. This unique substitution pattern confers distinct electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. Its structural analogs vary in halogen positioning (Cl, F) or omit chlorine entirely, leading to differences in physicochemical behavior and reactivity.
Properties
CAS No. |
214263-03-3 |
|---|---|
Molecular Formula |
C12H11ClFO2- |
Molecular Weight |
241.66 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H12ClFO2/c13-8-4-3-5-9(14)10(8)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16)/p-1 |
InChI Key |
XFWCGCJZUQAJGP-UHFFFAOYSA-M |
SMILES |
C1CCC(C1)(C2=C(C=CC=C2Cl)F)C(=O)O |
Canonical SMILES |
C1CCC(C1)(C2=C(C=CC=C2Cl)F)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid involves several steps. One common method includes the reaction of 2-chloro-6-fluorobenzene with cyclopentanone in the presence of a base to form the intermediate product. This intermediate is then subjected to carboxylation to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid is C₁₂H₁₂ClF O₂, with a molecular weight of approximately 242.67 g/mol. The presence of chlorine and fluorine atoms enhances its reactivity and biological activity, making it a compound of interest for further research and application development .
Medicinal Chemistry
This compound is primarily investigated for its potential pharmacological properties. The halogen substitutions on the phenyl ring are known to influence biological activity, which could lead to the development of new therapeutic agents.
Potential therapeutic areas include:
- Anti-inflammatory agents: The compound may exhibit anti-inflammatory properties, making it a candidate for the treatment of conditions such as arthritis or other inflammatory diseases.
- Anticancer research: Its structure may allow it to interact with biological targets involved in cancer progression, warranting studies into its efficacy as an anticancer agent.
- Neuropharmacology: Given the importance of cyclopentane derivatives in neuropharmacology, this compound could be explored for neuroprotective effects or as a treatment for neurological disorders.
Interaction Studies
Understanding the interactions between this compound and biological molecules is crucial for elucidating its mechanism of action. Studies may include:
- Binding affinity assays: To determine how effectively the compound binds to target proteins or receptors.
- Cellular uptake studies: To assess how well the compound penetrates cell membranes and its subsequent biological effects.
Case Studies and Research Findings
Recent studies have highlighted the importance of halogenated compounds in drug design. For instance, research on similar compounds has shown that chlorinated and fluorinated derivatives often exhibit enhanced potency and selectivity toward specific biological targets .
One notable study demonstrated that a related cyclopentane derivative showed significant anti-inflammatory activity in vitro, suggesting that this compound could have similar effects . Further investigation into its mechanism of action revealed potential pathways through which it exerts its effects, paving the way for future therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Acidity : The electron-withdrawing effects of Cl and F enhance the carboxylic acid’s acidity (pKa ~2-3), favoring deprotonation in physiological environments .
Biological Activity
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid (CAS No. 214263-03-3) is a synthetic compound featuring a cyclopentanecarboxylic acid moiety attached to a chlorinated and fluorinated phenyl group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClF O
- Molecular Weight : 242.67 g/mol
- Structure : The compound consists of a cyclopentane ring with a carboxylic acid functional group and a phenyl group substituted with chlorine and fluorine atoms.
Pharmacological Potential
The presence of halogen atoms in the phenyl group can significantly influence the compound's pharmacological properties. Studies indicate that halogenated aromatic compounds often exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-halogenated counterparts.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid | Similar cyclopentane structure; different halogen positioning | Variability in biological activity due to structural differences |
| 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Contains an isoxazole ring; different functional groups | Potentially different pharmacological profiles due to heterocyclic nature |
| Cyclopentanecarboxylic acid | Lacks halogenated phenyl group | Simpler structure; less reactivity compared to halogenated variants |
Research into the mechanisms of action for this compound is ongoing. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cellular signaling pathways, potentially leading to anti-inflammatory or anticancer effects.
Case Studies
- Anticancer Activity : In vitro studies have shown that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. These studies highlight the potential for further development as an anticancer agent .
- Anti-inflammatory Effects : A study investigating the anti-inflammatory properties of related compounds found that certain derivatives could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid, and what intermediates are critical in its preparation?
Methodological Answer: Synthesis typically involves cyclization or substitution reactions. A plausible route starts with nitrile precursors, such as 1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile (CAS [214262-94-9]), which can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative . Alternative pathways may employ halogenated phenylacetic acid derivatives (e.g., 2-Chloro-6-fluorophenylacetic acid, CAS 37777-76-7) as building blocks, followed by cyclopentane ring formation via Friedel-Crafts alkylation or similar strategies . Key intermediates include nitriles (for hydrolysis) and halogenated aromatic precursors, with purity monitored via HPLC or GC-MS .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the cyclopentane ring structure and substituent positions. Compare chemical shifts with analogs like 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid (CAS [80789-69-1]) to validate aromatic substitution patterns .
- Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 188.583 for 2-Chloro-6-fluorophenylacetic acid derivatives) and fragmentation patterns to confirm the backbone .
- Infrared (IR) Spectroscopy: Detect carboxylic acid C=O stretching (~1700 cm) and aromatic C-Cl/F vibrations (~1100-700 cm) .
- Chromatography: Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity, referencing chromatograms from related compounds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?
Methodological Answer: Discrepancies often arise from impurities, polymorphic forms, or measurement conditions. To address this:
- Purity Assessment: Perform elemental analysis (C/H/N) and quantify impurities via HPLC-UV or LC-MS .
- Thermal Analysis: Use differential scanning calorimetry (DSC) to compare melting points with literature values (e.g., 160–164°C for structurally similar 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid) .
- Solubility Studies: Standardize solvent systems (e.g., DMSO, ethanol) and temperatures, referencing protocols from analogs like 1-(3,4-dimethylphenyl)cyclopentanecarboxylate derivatives .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound under various experimental conditions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C-Cl/F bonds to predict hydrolysis or photodegradation pathways. Compare with experimental data from phenylacetic acid derivatives .
- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, methanol) to assess stability .
- Reactivity Descriptors: Use frontier molecular orbital (FMO) analysis to identify electrophilic/nucleophilic sites, guiding derivatization strategies. Reference studies on cycloalkanecarboxylic acids for validation .
Q. How can the steric and electronic effects of the 2-chloro-6-fluoro substituents influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Steric Effects: The ortho-chloro and para-fluoro groups create steric hindrance, potentially reducing enzymatic metabolism. Molecular docking studies (e.g., with CYP450 enzymes) can quantify interactions .
- Electronic Effects: Electron-withdrawing substituents (Cl, F) increase the carboxylic acid’s acidity (lower pKa), enhancing hydrogen-bonding capacity. Compare with SAR data from 1-(3,4-dimethylphenyl)cyclopentanecarboxylate salts .
- Experimental Validation: Synthesize analogs (e.g., 1-(2-Fluorophenyl)cyclopentanecarboxylic acid, CAS [214262-96-1]) and compare bioactivity profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
